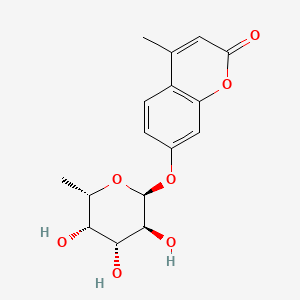

4-Methylumbelliferyl-alpha-L-fucopyranoside

Overview

Description

4-Methylumbelliferyl-alpha-L-fucopyranoside is a fluorogenic substrate used primarily in biochemical assays. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. Upon enzymatic cleavage by alpha-L-fucosidase, it releases 4-methylumbelliferone, which emits fluorescence that can be measured to quantify enzyme activity .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl-alpha-L-fucopyranoside plays a crucial role in biochemical reactions as a substrate for alpha-L-fucosidase. Alpha-L-fucosidase is an enzyme that hydrolyzes fucose-containing glycosidic bonds. When this compound is cleaved by alpha-L-fucosidase, it releases 4-methylumbelliferone, a fluorescent compound. This reaction is used to measure the activity of alpha-L-fucosidase in various biological samples, including human sperm and cell extracts from different cell lines .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for alpha-L-fucosidase. This enzyme is involved in the degradation of fucose-containing glycoconjugates, which are important for cell signaling and adhesion. The activity of alpha-L-fucosidase, and consequently the cleavage of this compound, can affect cell signaling pathways, gene expression, and cellular metabolism. For example, alpha-L-fucosidase activity has been linked to the capacitation of porcine sperm and protection from premature acrosome reaction .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with alpha-L-fucosidase. Upon binding to the enzyme, the glycosidic bond in this compound is hydrolyzed, releasing 4-methylumbelliferone. This reaction is highly specific and can be used to quantify alpha-L-fucosidase activity. The fluorescence of 4-methylumbelliferone can be measured at excitation and emission maxima of 350 nm and 440 nm, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C and protected from light. Over time, the enzymatic activity measured using this compound can provide insights into the stability of alpha-L-fucosidase in various samples. Long-term studies have shown that the activity of alpha-L-fucosidase can be maintained in both seminal plasma and membrane-associated forms .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal concentrations, the compound effectively measures alpha-L-fucosidase activity without causing adverse effects. At high doses, there may be toxic or inhibitory effects on enzyme activity. Studies in porcine models have demonstrated that alpha-L-fucosidase activity can enhance sperm capacitation and protect against premature acrosome reaction .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of fucose-containing glycoconjugates. Alpha-L-fucosidase hydrolyzes the glycosidic bond in this compound, releasing 4-methylumbelliferone and fucose. This reaction is part of the broader metabolic pathway of glycan degradation, which is essential for cellular homeostasis and signaling .

Transport and Distribution

Within cells, this compound is transported and distributed to areas where alpha-L-fucosidase is active. The compound can diffuse through cellular membranes and localize to regions with high enzyme activity. The distribution of this compound is influenced by its hydrophobicity and the presence of transporters or binding proteins that facilitate its movement within the cell .

Subcellular Localization

The subcellular localization of this compound is primarily determined by the localization of alpha-L-fucosidase. This enzyme is found in various cellular compartments, including lysosomes and the plasma membrane. The activity of alpha-L-fucosidase in these compartments can be measured using this compound, providing insights into the enzyme’s role in different cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-alpha-L-fucopyranoside typically involves the glycosylation of 4-methylumbelliferone with an appropriate fucosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions usually require an anhydrous environment and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process likely involves similar glycosylation reactions scaled up to industrial levels, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl-alpha-L-fucopyranoside primarily undergoes enzymatic hydrolysis. This reaction is catalyzed by alpha-L-fucosidase, resulting in the cleavage of the glycosidic bond and the release of 4-methylumbelliferone .

Common Reagents and Conditions

Reagents: Alpha-L-fucosidase enzyme.

Major Products

The major product of the enzymatic hydrolysis of this compound is 4-methylumbelliferone, which exhibits strong fluorescence under UV light .

Scientific Research Applications

4-Methylumbelliferyl-alpha-L-fucopyranoside is widely used in scientific research, particularly in the following areas:

Biochemistry: It is used as a substrate in enzyme assays to measure the activity of alpha-L-fucosidase. .

Medical Research: The compound is used in diagnostic assays to detect deficiencies in alpha-L-fucosidase activity, which can be indicative of certain lysosomal storage disorders.

Industrial Applications: It is used in quality control processes to ensure the activity of alpha-L-fucosidase in various biological products.

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl-alpha-L-fucopyranoside involves its enzymatic cleavage by alpha-L-fucosidase. The enzyme specifically targets the glycosidic bond between the fucose moiety and the 4-methylumbelliferone. Upon cleavage, 4-methylumbelliferone is released, which can then be detected by its fluorescence. This reaction is highly specific and allows for precise measurement of alpha-L-fucosidase activity .

Comparison with Similar Compounds

Similar Compounds

- 4-Methylumbelliferyl-beta-D-galactopyranoside

- 4-Methylumbelliferyl-beta-D-glucopyranoside

- 4-Methylumbelliferyl-beta-D-mannopyranoside

- 4-Methylumbelliferyl-alpha-D-glucopyranoside

Uniqueness

4-Methylumbelliferyl-alpha-L-fucopyranoside is unique in its specificity for alpha-L-fucosidase. While other 4-methylumbelliferyl derivatives are used to measure the activity of different glycosidases, this compound is specifically tailored for alpha-L-fucosidase, making it an essential tool in studies involving this enzyme .

Properties

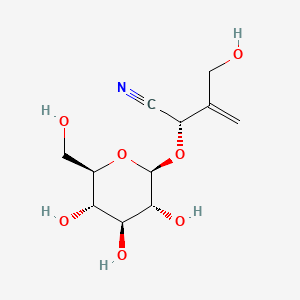

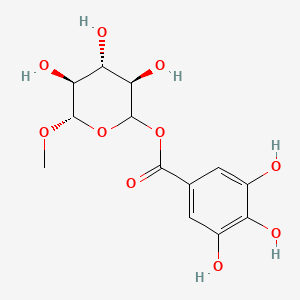

IUPAC Name |

4-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13+,14+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKHENXHLAUMBH-CRLRYRHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30969393 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54322-38-2 | |

| Record name | 4-Methylumbelliferyl α-L-fucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54322-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl fucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054322382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30969393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[(6-deoxy-α-L-galactopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-Methylumbelliferyl-alpha-L-fucopyranoside (4MU-Fuc) and how is it used in research?

A1: this compound (4MU-Fuc) is a synthetic fluorogenic substrate used extensively in the study of α-L-fucosidases. These enzymes play a crucial role in various biological processes by cleaving terminal fucose residues from glycoproteins and glycolipids.

Q2: How does 4MU-Fuc interact with α-L-fucosidase?

A: 4MU-Fuc acts as a substrate analog for α-L-fucosidases. The enzyme cleaves the glycosidic bond between the 4-methylumbelliferyl group and the fucose moiety. [, , , ]

Q3: What happens after the cleavage of 4MU-Fuc by α-L-fucosidase?

A: This cleavage releases the 4-methylumbelliferone (4-MU) group. 4-MU is fluorescent under UV light, allowing for sensitive detection and quantification of the enzyme's activity. [, , , ]

Q4: What is the significance of studying α-L-fucosidase activity?

A: Research on α-L-fucosidase activity is crucial due to the enzyme's involvement in various biological processes. For instance, aberrant α-L-fucosidase activity is implicated in certain diseases, making it a potential target for diagnostic and therapeutic interventions. [, ]

Q5: What are the kinetic properties of α-L-fucosidases from different sources when using 4MU-Fuc as a substrate?

A: Studies utilizing 4MU-Fuc have revealed that α-L-fucosidases from different species and even different tissues within the same organism can exhibit variations in their kinetic parameters. For example, while the Km values for 4MU-Fuc tend to be similar (ranging from 0.05 to 0.12 mM) across different sources, the pH optima can differ significantly. [, , ] This highlights the diverse nature of these enzymes and the need for further research into their specific roles and regulation.

Q6: Beyond enzyme kinetics, how else is 4MU-Fuc used in α-L-fucosidase research?

A: 4MU-Fuc is instrumental in characterizing different isoforms of α-L-fucosidase. For instance, researchers have identified acidic, neutral, and even unusual basic isoelectric forms of the enzyme using techniques like isoelectric focusing coupled with activity staining using 4MU-Fuc. [, , ] This type of characterization is crucial for understanding the functional diversity and regulation of these enzymes.

Q7: Are there any limitations to using 4MU-Fuc in α-L-fucosidase research?

A: While 4MU-Fuc has been invaluable in α-L-fucosidase research, it's important to acknowledge its limitations. As a synthetic substrate, it may not perfectly mimic the natural substrates of the enzyme. Additionally, some studies indicate that the presence of detergents or activator proteins might be necessary for the hydrolysis of natural substrates like fucosyl-GM1 ganglioside, even though these are not required for 4MU-Fuc hydrolysis. [] This emphasizes the need to consider the limitations of using artificial substrates in enzyme studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester](/img/structure/B1209942.png)

![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)